6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Ketophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(3-Hydroxyphenyl)pyridine-3-aldehyde or 6-(3-Hydroxyphenyl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can influence the compound’s binding affinity and activity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxypyridine-3-carboxylic acid
- 3-Hydroxyphenylpyridine
- Pyridine-3-carboxylic acid
Uniqueness
6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)11-5-4-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFBNQHEONARGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591653 |
Source
|
Record name | 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-58-2 |
Source
|
Record name | 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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